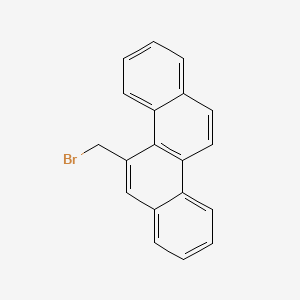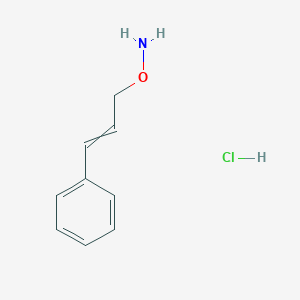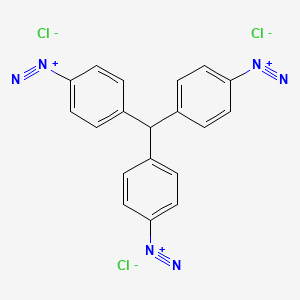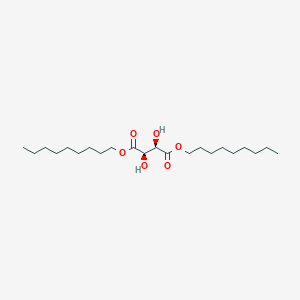![molecular formula C11H22INOS B14415152 1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide CAS No. 85109-38-2](/img/structure/B14415152.png)
1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of an acetylsulfanyl group attached to an ethyl chain, which is further connected to a piperidinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide typically involves the following steps:
Formation of the Piperidinium Ring: The piperidinium ring can be synthesized through the reaction of 1,4-dimethylpiperidine with an appropriate alkylating agent.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group is introduced by reacting the piperidinium intermediate with an acetylsulfanyl ethyl halide under nucleophilic substitution conditions.
Quaternization: The final step involves the quaternization of the piperidinium nitrogen with an iodide source, such as methyl iodide, to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The compound can undergo nucleophilic substitution reactions due to the presence of the iodide leaving group.
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl group, yielding a thiol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: The major products are substituted piperidinium derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the thiol derivative.
Scientific Research Applications
1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide involves its interaction with cellular components. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and function. The acetylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Acetylsulfanyl)ethyl]-1-methylpiperidin-1-ium iodide
- 1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpyrrolidin-1-ium iodide
- 1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylmorpholin-1-ium iodide
Uniqueness
1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylsulfanyl and quaternary ammonium groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
85109-38-2 |
|---|---|
Molecular Formula |
C11H22INOS |
Molecular Weight |
343.27 g/mol |
IUPAC Name |
S-[2-(1,4-dimethylpiperidin-1-ium-1-yl)ethyl] ethanethioate;iodide |
InChI |
InChI=1S/C11H22NOS.HI/c1-10-4-6-12(3,7-5-10)8-9-14-11(2)13;/h10H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JPZWWEPIXRHZGO-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC[N+](CC1)(C)CCSC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)





![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)



